2-(2-chloro-6-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClFN2O3S/c1-23(21,22)19-7-5-11(6-8-19)10-18-15(20)9-12-13(16)3-2-4-14(12)17/h2-4,11H,5-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTWFVVXKDEQGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (1-(Methylsulfonyl)Piperidin-4-Yl)Methanamine
Piperidin-4-ylmethanamine serves as the starting material for this fragment. Sulfonylation is achieved using methanesulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0–5°C, 2 hours), yielding the sulfonated amine with >85% purity after aqueous workup.
Preparation of 2-(2-Chloro-6-Fluorophenyl)Acetyl Chloride
The carboxylic acid is activated by treating 2-(2-chloro-6-fluorophenyl)acetic acid with thionyl chloride (SOCl₂) in anhydrous DCM at reflux (40°C, 3 hours). Excess SOCl₂ is removed under vacuum to isolate the acid chloride, which is used immediately in the subsequent step.
Amide Bond Formation
The acid chloride is reacted with (1-(methylsulfonyl)piperidin-4-yl)methanamine in DCM with triethylamine (2.2 equiv) at room temperature for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to yield the target compound with 72–78% efficiency.
Table 1: Key Parameters for Acid Chloride Route
| Parameter | Value/Detail |
|---|---|
| Amine Purity Post-Synthesis | 85% |
| Acid Chloride Yield | 92% |
| Final Product Yield | 75% (avg.) |
| Purification Method | Column Chromatography |
Synthetic Route 2: Carbodiimide-Mediated Coupling
To circumvent the instability of acid chlorides, carbodiimide reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable direct coupling of the carboxylic acid and amine.
Reaction Conditions
A mixture of 2-(2-chloro-6-fluorophenyl)acetic acid (1.0 equiv), HATU (1.2 equiv), and (1-(methylsulfonyl)piperidin-4-yl)methanamine (1.1 equiv) is stirred in dimethylformamide (DMF) at 0°C. Triethylamine (3.0 equiv) is added dropwise, and the reaction is warmed to room temperature for 18 hours. The product is isolated via precipitation in ice-water and recrystallized from ethanol, achieving 80–85% yield.
Advantages Over Acid Chloride Method
- Higher Yield : 80–85% vs. 72–78%.
- Milder Conditions : Avoids highly reactive intermediates.
- Scalability : Suitable for multi-gram synthesis.
Alternative Pathway: Sequential Sulfonylation and Amide Formation
This route modifies the order of functionalization, first constructing the acetamide backbone before introducing the methylsulfonyl group.
Synthesis of N-(Piperidin-4-Ylmethyl)-2-(2-Chloro-6-Fluorophenyl)Acetamide
2-(2-Chloro-6-fluorophenyl)acetic acid is coupled with piperidin-4-ylmethanamine using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DCM, yielding the intermediate acetamide (88% yield).
Sulfonylation with Methanesulfonyl Chloride
The intermediate is treated with methanesulfonyl chloride (1.5 equiv) in DCM with triethylamine (2.5 equiv) at 0°C. After 4 hours, the product is extracted and purified via recrystallization (ethanol/water), achieving 90% yield.
Table 2: Comparative Analysis of Synthetic Routes
| Metric | Route 1 (Acid Chloride) | Route 2 (HATU) | Route 3 (Sequential) |
|---|---|---|---|
| Overall Yield | 72–78% | 80–85% | 79%* |
| Purity (HPLC) | 95% | 98% | 97% |
| Scalability | Moderate | High | Moderate |
| Cost Efficiency | High | Moderate | Low |
*Combined yield from two steps.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (DMF, DCM) outperform ethers (THF) in carbodiimide-mediated couplings due to enhanced reagent solubility.
Temperature Control
Coupling reactions at 0°C reduce side-product formation (e.g., racemization) compared to room-temperature protocols.
Purification Strategies
Recrystallization from ethanol/water (1:3) provides superior purity (98–99%) over chromatography, albeit with a 5–10% yield penalty.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity for HATU-derived product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on three key regions: (1) aromatic substituents, (2) piperidine modifications, and (3) sulfonyl/amide variations. Below is a detailed comparison:
Aromatic Substituent Variations
Piperidine Ring Modifications
Sulfonyl and Amide Functional Groups
Key Structural and Functional Insights
Piperidine Rigidity : The methylsulfonyl group on the piperidine ring likely restricts rotational freedom, contrasting with methoxyethyl or unsubstituted piperidines in fentanyl analogs .
Synthetic Accessibility : Acetamide derivatives like the target compound are often synthesized via acetylation of sulfonamides (e.g., ’s method using acetic anhydride), suggesting scalable routes .
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 335.84 g/mol. The presence of a chloro and fluoro substituent on the phenyl ring, along with a methylsulfonyl group on the piperidine moiety, contributes to its unique biological profile.
Recent studies suggest that this compound exhibits significant activity against various biological targets, including:
- Antimicrobial Activity : Exhibits bactericidal properties against Gram-positive bacteria.
- Inhibition of Protein Synthesis : The mechanism involves inhibition of nucleic acid and peptidoglycan production, which is critical for bacterial cell wall synthesis.
Antimicrobial Activity
Research has shown that the compound demonstrates potent antimicrobial activity. Below is a summary table highlighting its Minimum Inhibitory Concentration (MIC) against various strains:
| Microorganism | MIC (µg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of cell wall synthesis |
| Enterococcus faecalis | 62.5 - 125 | Disruption of protein synthesis |
| Pseudomonas aeruginosa | 31.108 - 124.432 | Biofilm inhibition |
These results indicate that the compound is particularly effective against Staphylococcus aureus and Enterococcus faecalis, both of which are significant pathogens in clinical settings.
Case Studies
- Case Study on Biofilm Inhibition : A study evaluated the efficacy of this compound against biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa. The results demonstrated a reduction in biofilm formation by up to 75% at sub-MIC concentrations, indicating its potential as an antibiofilm agent.
- Quorum Sensing Inhibition : Another investigation focused on the compound's ability to inhibit quorum sensing in Pseudomonas aeruginosa, which is crucial for biofilm formation and virulence. The compound reduced swarming motility by 14.4% to 45.7%, showcasing its dual action in targeting biofilm formation.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest favorable lipophilicity and bioavailability profiles, making it a candidate for further development in therapeutic applications.
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | CH₂Cl₂, Et₃N, 0–5°C | 75–85 | ≥95% |
| Acetamide Coupling | EDC/HOBt, DMF, RT | 60–70 | ≥90% |
Basic: How should researchers characterize the structural integrity and purity of this compound?
Answer:
A combination of analytical techniques is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., piperidine ring conformation, methylsulfonyl integration) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion at m/z calculated for C₁₅H₁₉ClFNO₃S: 348.08) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% for biological assays) .
Advanced: How can reaction yields be optimized during the sulfonylation step?
Answer:
Key optimization strategies include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance sulfonyl chloride reactivity .
- Temperature Control : Maintain sub-ambient temperatures (−10°C to 5°C) to minimize side reactions .
- Catalyst Addition : Introduce catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics .
- Real-Time Monitoring : Track reaction progress via TLC (ethyl acetate/hexane, 3:7) to terminate at optimal conversion .
Advanced: What computational approaches predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability in physiological conditions (e.g., 100 ns simulations in GROMACS) .
- QSAR Modeling : Corrogate substituent effects (e.g., fluorine’s electronegativity) with activity using Gaussian-based DFT calculations .
Q. Table 2: Predicted Binding Affinities
| Target Protein | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| Carbonic Anhydrase IX | −9.2 | H-bond with Thr199; hydrophobic contact with Val121 |
Advanced: How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Answer:
Contradictions may arise from:
- Purity Discrepancies : Validate compound purity via HPLC and elemental analysis .
- Assay Conditions : Standardize protocols (e.g., pH, temperature, cell line passage number) .
- Enantiomeric Purity : Use chiral HPLC to rule out stereochemical impurities affecting activity .
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
Advanced: What crystallographic methods elucidate the compound’s conformational stability?
Answer:
- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation (ethanol/water) and analyze space group/unit cell parameters .
- Torsion Angle Analysis : Quantify deviations in the piperidine ring (e.g., chair vs. boat conformation) .
- Intermolecular Interactions : Map hydrogen bonds (e.g., C–H⋯O) to assess packing stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
